
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and research. This compound is also known by its chemical formula, C15H16BrN2O3S, and is a member of the sulfonamide family of compounds.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of inflammation and pain signaling. By binding to this receptor, 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide can modulate its activity and potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide can modulate the activity of the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that this compound could have potential applications in the treatment of conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high affinity for the P2X7 receptor. This makes it a useful tool for studying the activity of this receptor and its potential role in inflammation and pain signaling. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide. One potential direction is the development of this compound as a potential treatment for chronic pain and inflammation. Another direction is the further study of its mechanism of action and its potential interactions with other receptors and signaling pathways. Additionally, research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves several steps, including the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 6-methylpyridin-2-amine. This reaction is followed by purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential applications in drug development and research. One study found that this compound has a high affinity for the P2X7 receptor, which is involved in inflammation and pain signaling. This suggests that 5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide could be used as a potential treatment for conditions such as chronic pain and inflammation.
Eigenschaften
Produktname |
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H15BrN2O3S |
Molekulargewicht |
371.25 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-12-8-7-11(15)9-13(12)21(18,19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QEEOIEIKXMWOGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



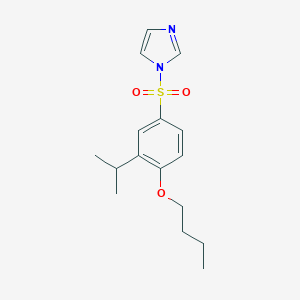
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
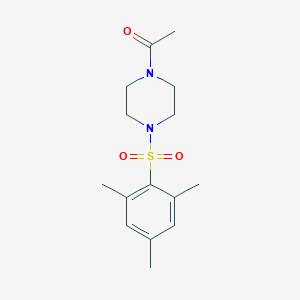
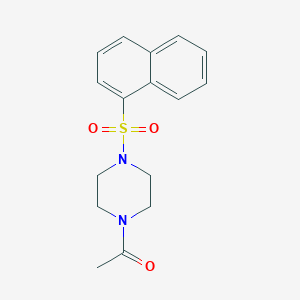
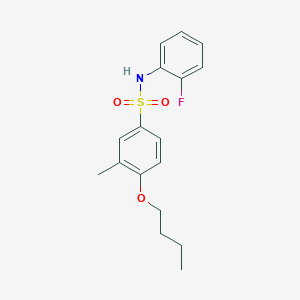


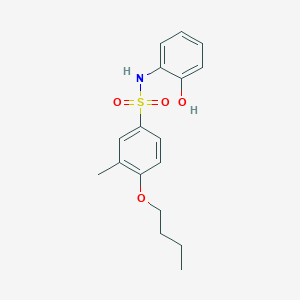

![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


